molecular formula C17H19N5O2 B12144741 6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12144741
M. Wt: 325.4 g/mol
InChI Key: PYCFPRKLPYJFNU-UHFFFAOYSA-N
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Description

6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic compound characterized by a fused nitrogen-containing ring system, a pentyl substituent at position 7, and a carboxamide group at position 5.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-2-3-5-9-22-14(18)11(15(19)23)10-12-16(22)20-13-7-4-6-8-21(13)17(12)24/h4,6-8,10,18H,2-3,5,9H2,1H3,(H2,19,23)

InChI Key

PYCFPRKLPYJFNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of dry solvents, anhydrous conditions, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s tricyclic core distinguishes it from structurally related analogs:

Compound Core Structure Key Substituents Functional Groups Potential Applications
6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Tricyclic (triazatricyclo) Pentyl (C₅H₁₁) at position 7 Imino, oxo, carboxamide Antitumor (hypothesized)
Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides (IVa–IVi) Bicyclic (imidazo-tetrazine) Varied alkyl/aryl at position 8 Carboxamide, oxo Anticancer (e.g., temozolomide)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic (oxa-aza-spiro) Benzothiazole, dimethylamino Amide, hydroxyl Organic synthesis/fluorescence
Cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-cephalosporins) Bicyclic (beta-lactam) Thiadiazole, pivalamido Beta-lactam, carboxylic acid Antibacterial

Key Observations :

Ring System Complexity : The tricyclic framework of the target compound offers increased rigidity compared to bicyclic (imidazo-tetrazine) or spirocyclic systems. This may enhance binding specificity but complicate synthesis .

Substituent Effects : The pentyl chain in the target compound confers higher lipophilicity (predicted logP ~2.5) than methyl or ethyl substituents in imidazo-tetrazine carboxamides (logP range: 0.8–1.9) . This could improve blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Synergy: The imino group (NH) may act as a hydrogen-bond donor, complementing the carboxamide’s acceptor capacity. This contrasts with cephalosporins, where beta-lactam oxygen is critical for bacterial target binding .

Research Findings and Limitations

While direct data on the target compound is scarce, comparisons with structurally related systems highlight:

  • Advantages : Enhanced lipophilicity for tissue penetration; tricyclic rigidity for target selectivity.
  • Contradictions : suggests alkyl chain length inversely correlates with solubility but improves efficacy in some cancer models. The pentyl group’s net effect remains unclear without empirical data .

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